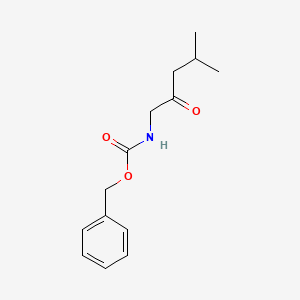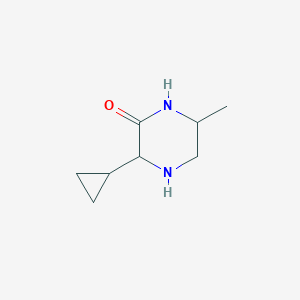
benzyl N-(4-methyl-2-oxopentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(4-methyl-2-oxopentyl)carbamate is a versatile chemical compound with a molecular weight of 249.3 g/mol . It is characterized by its distinct molecular structure, which includes a benzyl group, a carbamate group, and a 4-methyl-2-oxopentyl moiety. This compound is known for its high purity and is widely used in various research and development applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-methyl-2-oxopentyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methyl-2-oxopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-(4-methyl-2-oxopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used
Applications De Recherche Scientifique
Benzyl N-(4-methyl-2-oxopentyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Mécanisme D'action
The mechanism of action of benzyl N-(4-methyl-2-oxopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and has potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the 4-methyl-2-oxopentyl moiety.
Ethyl carbamate: Another carbamate derivative with different alkyl groups, used in different applications.
Uniqueness
Benzyl N-(4-methyl-2-oxopentyl)carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. The presence of the 4-methyl-2-oxopentyl group enhances its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
benzyl N-(4-methyl-2-oxopentyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-11(2)8-13(16)9-15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,15,17) |
Clé InChI |
HGMDAKQQGYEZHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B13192669.png)




![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)

![tert-Butyl 4-[3-(methylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13192705.png)
![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)


![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)


